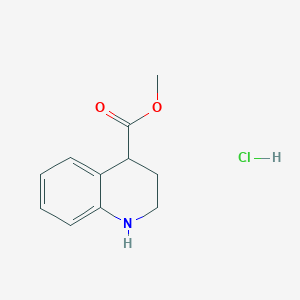

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

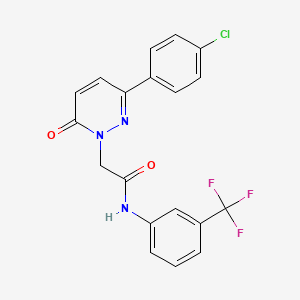

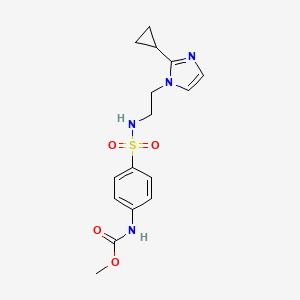

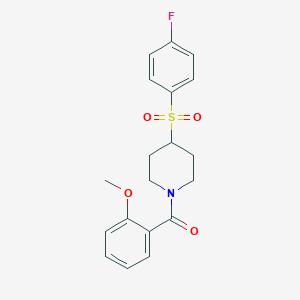

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is a compound that has been the subject of various synthetic studies due to its relevance in medicinal chemistry and as a building block for more complex molecules. The compound is characterized by the tetrahydroquinoline core, a bicyclic structure consisting of a benzene ring fused to a cyclohexene ring, with a carboxylate ester at the fourth position and a methyl group on the nitrogen atom.

Synthesis Analysis

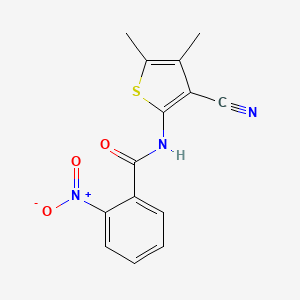

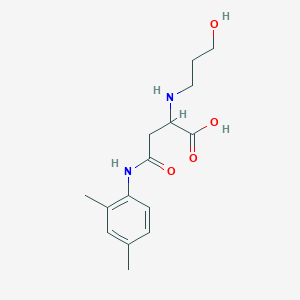

The synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been achieved through a diastereoselective tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. This method involves several steps, including alkylation, ozonolysis, and catalytic hydrogenation, leading to the formation of the tetrahydroquinoline core with high diastereoselectivity . Other synthetic approaches include the cleavage of functionalized dihydrooxazoles using microwave technology , and the condensation of methyl 2-isothiocyanatobenzoate with methyl malonate for the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . Additionally, the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids has been used to obtain methyl 2-substituted tetrahydroquinoline-4-carboxylates .

Molecular Structure Analysis

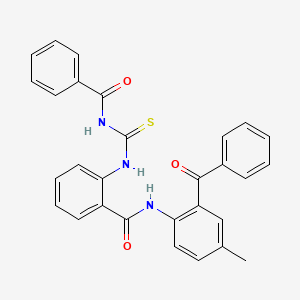

The molecular structure of these compounds has been elucidated using various analytical techniques. X-ray structural analysis has confirmed the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, providing insight into the three-dimensional arrangement of atoms within the molecule . Crystallographic studies have also been conducted to determine the precise molecular geometry and the presence of intramolecular hydrogen bonds, which can influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The tetrahydroquinoline core is a versatile scaffold that can undergo various chemical reactions. The presence of the carboxylate ester allows for further functionalization and the introduction of different substituents. The synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, for example, involves the formation of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group, which is a key feature influencing the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride and its derivatives are influenced by the substituents and the stereochemistry of the molecule. The diastereoselective synthesis provides compounds with specific stereochemical configurations, which can affect properties such as solubility, melting point, and reactivity. The high yield and diastereoselectivity of the synthetic methods indicate that the physical properties are consistent and predictable, which is important for the potential use of these compounds in pharmaceutical applications .

Safety And Hazards

“Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride” is classified under GHS07 and has a signal word of warning . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h2-5,9,12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNIQBNFMDFMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC2=CC=CC=C12.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)

![2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528404.png)

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)